![molecular formula C22H25N3O2 B5753469 N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5753469.png)
N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]benzamide, also known as PPB, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in various fields, including cancer research and drug development. PPB is a synthetic compound that was first synthesized in 2008 and has since been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Aplicaciones Científicas De Investigación
N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been extensively studied for its potential applications in various fields, including cancer research and drug development. N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to inhibit the activity of several enzymes, including the proteasome and histone deacetylases, which are involved in various cellular processes, including cell cycle regulation and DNA repair. N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for the development of cancer therapeutics.
Mecanismo De Acción
N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]benzamide exerts its effects by inhibiting the activity of several enzymes, including the proteasome and histone deacetylases. The proteasome is a large protein complex that is responsible for degrading proteins that are no longer needed by the cell. Inhibition of the proteasome by N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]benzamide leads to the accumulation of proteins that are toxic to the cell, resulting in cell death. Histone deacetylases are enzymes that are involved in the regulation of gene expression. Inhibition of histone deacetylases by N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]benzamide leads to changes in gene expression that can result in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to have several biochemical and physiological effects, including the inhibition of the proteasome and histone deacetylases, induction of apoptosis in cancer cells, and changes in gene expression. N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]benzamide has also been shown to have anti-inflammatory effects, making it a promising candidate for the development of anti-inflammatory drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]benzamide has several advantages for laboratory experiments, including its small size, ease of synthesis, and ability to penetrate cells. However, N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]benzamide also has several limitations, including its low solubility in aqueous solutions and potential toxicity to cells at high concentrations.
Direcciones Futuras
There are several future directions for the study of N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]benzamide, including the development of more potent and selective inhibitors, the investigation of its potential applications in other fields, such as neurodegenerative diseases and infectious diseases, and the development of novel drug delivery systems to improve its efficacy and reduce toxicity. Additionally, further studies are needed to elucidate the precise mechanism of action of N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]benzamide and its effects on various cellular processes.
Métodos De Síntesis
N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]benzamide is synthesized by reacting 2-(1-pyrrolidinyl)aniline with 5-(bromoacetyl)-2-pyrrolidinone in the presence of a palladium catalyst. The resulting product is then reacted with benzoyl chloride to obtain N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]benzamide. The synthesis of N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]benzamide is a multistep process that requires expertise in organic chemistry and access to specialized equipment and reagents.
Propiedades
IUPAC Name |
N-[5-(pyrrolidine-1-carbonyl)-2-pyrrolidin-1-ylphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c26-21(17-8-2-1-3-9-17)23-19-16-18(22(27)25-14-6-7-15-25)10-11-20(19)24-12-4-5-13-24/h1-3,8-11,16H,4-7,12-15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOQITXIFJWNLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)N3CCCC3)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5753388.png)
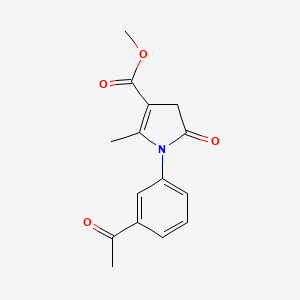
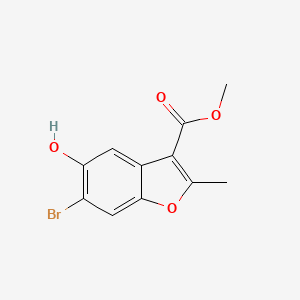
![N-3-pyridinyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B5753406.png)
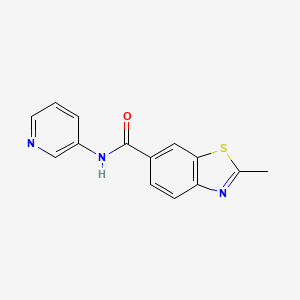
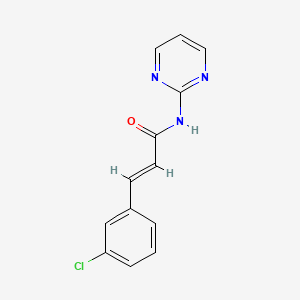
![2-[(2-chlorobenzyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5753431.png)
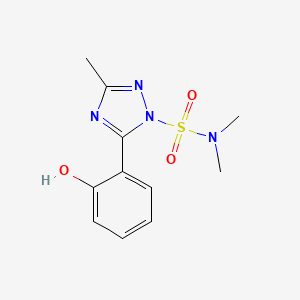
![4-fluorobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5753456.png)

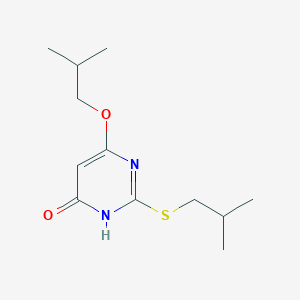


![1-cyclohexyl-2-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5753491.png)